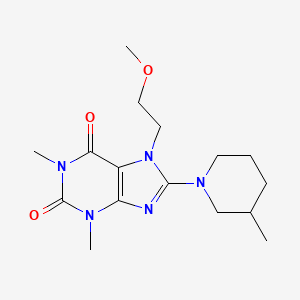

7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

描述

The compound 7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative featuring a purine-2,6-dione core with substitutions at positions 7 and 7. The 7-position is substituted with a 2-methoxyethyl group, while the 8-position contains a 3-methylpiperidin-1-yl moiety.

Key structural attributes include:

- Molecular formula: C₁₇H₂₆N₅O₃ (inferred from analogs like CID 2992447, which shares the 7-(2-methoxyethyl) group ).

- Functional groups: The 3-methylpiperidine at position 8 may enhance receptor-binding specificity compared to unsubstituted piperidine derivatives , while the methoxyethyl group at position 7 could improve solubility relative to bulkier substituents like benzimidazolylthioethyl .

属性

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-11-6-5-7-20(10-11)15-17-13-12(21(15)8-9-24-4)14(22)19(3)16(23)18(13)2/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAPHSUQWCSMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

Substitution Reactions: The introduction of the 2-methoxyethyl, 1,3-dimethyl, and 3-methylpiperidin-1-yl groups is achieved through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

化学反应分析

Types of Reactions

7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学研究应用

7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of 7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Substituent Variations at Position 8

Modifications at the 8-position significantly alter pharmacological profiles:

Substituent Variations at Position 7

The 7-position influences solubility and membrane permeability:

Key Insight : The methoxyethyl group in the target compound likely provides a favorable compromise between solubility and bioavailability compared to highly hydrophobic (e.g., benzyl) or rigid (e.g., alkyne) substituents.

Physicochemical Properties

| Property | Target Compound | CID 2992447 | 476482-79-8 |

|---|---|---|---|

| Molecular Weight | ~335.4 g/mol | 335.4 g/mol | 478.6 g/mol |

| LogP (Predicted) | ~1.5–2.0 | 1.7 | 3.2 |

| Hydrogen Bond Donors | 1 | 1 | 3 |

| Hydrogen Bond Acceptors | 6 | 6 | 7 |

Key Insight : The target compound’s lower molecular weight and logP compared to benzimidazole-containing analogs suggest improved pharmacokinetic properties, such as oral bioavailability.

生物活性

The compound 7-(2-methoxyethyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a member of the purine family and has garnered interest for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, and presenting data tables and case studies that highlight its efficacy and mechanisms of action.

- Chemical Name : this compound

- CAS Number : 847240-14-6

- Molecular Formula : C17H27N5O3

- Molecular Weight : 349.428 g/mol

The structural characteristics of this compound suggest it may exhibit unique interactions with biological targets due to its functional groups and molecular conformation.

Antimicrobial Activity

Recent studies have identified purine derivatives as promising candidates in the fight against tuberculosis (TB). The compound under discussion has shown significant activity against Mycobacterium tuberculosis (Mtb), particularly through inhibition of the enzyme DprE1, which is crucial for mycobacterial cell wall biosynthesis.

Structure-Activity Relationship (SAR)

A study on related compounds demonstrated that modifications at positions 2 and 6 of the purine core can enhance antimycobacterial activity. For instance:

| Compound | MIC (μM) | Toxicity (IC50) | Selectivity Index |

|---|---|---|---|

| Compound A | 1.0 | >100 | >100 |

| Compound B | 0.5 | >50 | >100 |

These modifications contribute to increased potency against Mtb while maintaining low toxicity to mammalian cells .

Antitumor Activity

The compound also exhibits potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the effects of this compound on HepG2 liver cancer cells:

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1.0 | 70 |

| 10 | 30 |

At higher concentrations, significant reductions in cell viability were observed, indicating its potential as an antitumor agent .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : It inhibits DprE1 in Mtb, leading to disruption in cell wall synthesis.

- Cell Cycle Arrest : In cancer cells, it induces apoptosis through activation of caspase pathways.

Molecular Docking Studies

Molecular modeling studies have provided insights into how this compound interacts with its biological targets. The docking results suggest strong binding affinities with DprE1, with predicted binding energies indicating favorable interactions that could lead to effective inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。